molecular formula C14H28N2O4 B6359007 N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine CAS No. 177587-81-4

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine

Cat. No. B6359007
CAS RN: 177587-81-4
M. Wt: 288.38 g/mol
InChI Key: KAEDOSUNWXSRKB-UHFFFAOYSA-N
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Description

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, also known as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, is a useful research chemical . Its molecular weight is 188.27 and its molecular formula is C9H20N2O2 .


Molecular Structure Analysis

The molecular structure of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine consists of a central ethane backbone with two amine groups (NH2) attached to each carbon atom . Each of these amine groups is further modified with a methyl group (CH3) and a tert-butyl carbamate (BOC) group .


Chemical Reactions Analysis

While specific chemical reactions involving N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine are not available, compounds of this nature are often involved in reactions that exploit their amine functional groups. These reactions can include condensation with ketones or aldehydes, and chelation with metal ions .


Physical And Chemical Properties Analysis

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has a molecular weight of 188.27 and a molecular formula of C9H20N2O2 . It is a compound with a relatively low complexity, and it has a topological polar surface area of 41.6 Å .

Scientific Research Applications

Active Esterification Agent

This compound can be used as an active esterification agent . Esterification is a common reaction in organic synthesis, and active esterification agents like this compound can facilitate the process, making it more efficient.

Amine Protecting Agent

It can also serve as an amine protecting agent . Protecting groups are vital in organic synthesis to prevent unwanted reactions from occurring in certain functional groups while another part of the molecule is being modified.

Catalyst in Organic Synthesis Reactions

This compound can be used as a catalyst in organic synthesis reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, making it proceed faster.

Electroplating Chemistry

In the field of electroplating, this compound can be used . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode.

Catalyst Carrier

It can also be used as a catalyst carrier . Catalyst carriers are materials, usually porous, that support the active phase of a catalyst, i.e., the material that directly participates in the chemical reaction.

Steric Hindrance Studies

The compound can be used in steric hindrance studies . Steric hindrance occurs when the size of groups within a molecule prevents chemical reactions that are observed in related smaller molecules.

Safety and Hazards

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is classified as a hazardous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding inhalation or skin contact, and using personal protective equipment when handling the substance .

properties

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEDOSUNWXSRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine

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